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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B8068895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy2 succinimidyl ester

(Cy2-SE) with an iodide counter-ion for the fluorescent labeling of primary amines. This

document details the core principles of the labeling chemistry, provides detailed experimental

protocols for protein and antibody labeling, and outlines the application of Cy2-labeled

conjugates in immunofluorescence microscopy.

Introduction to Cy2-SE (iodine)
Cy2-SE is a reactive fluorescent dye belonging to the cyanine family.[1][2][3] Cyanine dyes are

characterized by their high molar extinction coefficients, good water solubility, and tunable

absorption and emission spectra.[1][4] Cy2 is a green-emitting fluorophore, making it

compatible with standard fluorescence microscopy filter sets. The succinimidyl ester (SE)

functional group allows for the covalent attachment of the dye to primary amino groups (-NH₂)

present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The

"iodine" in the name refers to the iodide counter-ion associated with the dye molecule.

The labeling reaction involves the formation of a stable amide bond between the Cy2 dye and

the primary amine of the target molecule. This reaction is highly efficient under slightly basic

conditions (pH 8.0-9.0).
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A summary of the key quantitative properties of Cy2-SE is presented in the table below,

providing a basis for experimental design and data analysis.

Property Value Reference

Excitation Maximum (λex) ~492 nm

Emission Maximum (λem) ~510 nm

Molar Extinction Coefficient (ε) 150,000 L·mol⁻¹·cm⁻¹

Quantum Yield (Φ) 0.12

Molecular Weight 643.48 g/mol

Reactive Group
N-hydroxysuccinimidyl (NHS)

ester

Target Functional Group Primary amines (-NH₂)

Chemical Labeling Principle
The labeling of primary amines with Cy2-SE proceeds via a nucleophilic acyl substitution

reaction. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl

carbon of the succinimidyl ester. This leads to the formation of a stable amide bond and the

release of N-hydroxysuccinimide (NHS) as a byproduct.

Cy2-SE

Cy2-Amine Conjugate
(Stable Amide Bond)

Reaction at pH 8.0-9.0

Primary Amine
(R-NH₂)

N-hydroxysuccinimide
(Byproduct)

Click to download full resolution via product page

Cy2-SE reaction with a primary amine.

Experimental Protocols
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This section provides detailed methodologies for the labeling of proteins with Cy2-SE,

purification of the conjugate, and calculation of the degree of labeling.

Preparation of Reagents
Protein Solution: Dissolve the protein to be labeled in a buffer free of primary amines, such

as 0.1 M sodium bicarbonate buffer, pH 8.3-9.0. The recommended protein concentration is

2-10 mg/mL. Buffers containing Tris or glycine must be avoided as they will compete for

reaction with the Cy2-SE. If the protein is in an incompatible buffer, perform a buffer

exchange using dialysis or a desalting column.

Cy2-SE Stock Solution: Immediately before use, dissolve the Cy2-SE in anhydrous

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

Protein Labeling Procedure
The following protocol is optimized for labeling 1 mg of an IgG antibody. The molar ratio of dye

to protein may need to be optimized for other proteins.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Purified Protein

1. Prepare Protein Solution
(2-10 mg/mL in amine-free buffer, pH 8.3-9.0)

3. Labeling Reaction
(Add Cy2-SE to protein, incubate 1 hr at RT, protected from light)

2. Prepare Cy2-SE Stock Solution
(10 mg/mL in DMSO or DMF)

4. Purify Conjugate
(Size-exclusion chromatography or dialysis)

5. Characterize Conjugate
(Measure absorbance at 280 nm and ~492 nm)

6. Calculate Degree of Labeling (DOL)

7. Store Labeled Protein
(4°C or -20°C with cryoprotectant)

End: Cy2-Labeled Protein

Click to download full resolution via product page

Workflow for labeling proteins with Cy2-SE.

Prepare Protein Solution: Prepare 1 mg of the protein in 0.5 mL of 0.1 M sodium bicarbonate

buffer, pH 8.5.
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Prepare Dye Solution: Dissolve 1 mg of Cy2-SE in 100 µL of DMF or DMSO.

Reaction: While gently vortexing the protein solution, slowly add the calculated amount of

Cy2-SE solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g.,

PBS).

Determination of Degree of Labeling (DOL)
The degree of labeling is the average number of dye molecules conjugated to each protein

molecule. It can be determined using UV-Vis spectrophotometry.

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of Cy2 (~492 nm, A_max).

Calculate the concentration of the protein using the following formula, which corrects for the

absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

Where:

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye /

A_max of dye). This value is dye-specific.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate the degree of labeling:

DOL = A_max / (ε_dye × Protein Concentration (M))

Where:
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ε_dye is the molar extinction coefficient of Cy2 (150,000 L·mol⁻¹·cm⁻¹).

An optimal DOL is typically between 2 and 7 for antibodies. Over-labeling can lead to

fluorescence quenching and loss of protein function.

Application: Immunofluorescence Microscopy
Cy2-labeled antibodies are widely used for immunofluorescence (IF) staining to visualize the

localization of specific antigens in cells and tissues.

Immunofluorescence Staining Workflow
The following is a generalized workflow for indirect immunofluorescence using a Cy2-labeled

secondary antibody.
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Start: Cell/Tissue Sample

1. Fixation
(e.g., 4% Paraformaldehyde)

2. Permeabilization
(e.g., 0.1% Triton X-100)

3. Blocking
(e.g., 5% BSA in PBS)

4. Primary Antibody Incubation

5. Wash

6. Cy2-Labeled Secondary Antibody Incubation

7. Wash

8. Mounting
(with antifade reagent)

9. Fluorescence Microscopy
(Ex: ~492 nm, Em: ~510 nm)

End: Fluorescent Image

Click to download full resolution via product page

Indirect immunofluorescence workflow.
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Storage and Handling
Cy2-SE Dye: Store the lyophilized dye at -20°C, desiccated and protected from light. Once

reconstituted in DMSO or DMF, use immediately or aliquot and store at -20°C for a short

period. Avoid repeated freeze-thaw cycles.

Labeled Protein: Store the purified conjugate at 4°C for short-term storage or at -20°C in a

cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.

Troubleshooting
Issue Possible Cause Suggested Solution

Low Labeling Efficiency

- Amine-containing buffer

used- Low protein

concentration- Incorrect pH-

Inactive dye

- Use an amine-free buffer

(e.g., bicarbonate)- Increase

protein concentration to >2

mg/mL- Adjust pH to 8.3-9.0-

Use fresh, properly stored

Cy2-SE

Precipitation of Protein
- High concentration of organic

solvent- Over-labeling

- Keep DMSO/DMF

concentration below 10% of

the reaction volume- Reduce

the dye-to-protein molar ratio

High Background in IF

- Incomplete removal of

unbound dye- Non-specific

antibody binding

- Ensure thorough purification

of the conjugate- Optimize

blocking conditions and

antibody concentrations

This guide provides a comprehensive framework for the successful labeling of primary amines

with Cy2-SE (iodine). For specific applications, optimization of the protocols may be required

to achieve the desired results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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